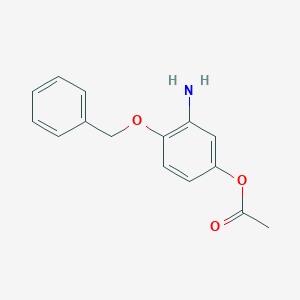

3-Amino-4-benzyloxyphenyl acetate

Description

Contextualization of Aryl Acetates and Amino-Substituted Phenolic Scaffolds in Organic Synthesis

Aryl acetates, which are esters formed from a phenol (B47542) and acetic acid, are significant in organic synthesis. nih.govnih.gov They can function as protecting groups for phenols or act as precursors in cross-coupling reactions. acs.org The acetate (B1210297) group can be readily hydrolyzed to reveal the free phenol, allowing for further functionalization.

The amino-substituted phenolic scaffold is a core structure in many biologically active molecules and synthetic targets. mdpi.com The presence of both an amino group and a hydroxyl group (even when protected) on an aromatic ring creates a system with rich electronic properties and diverse reactivity. These scaffolds are foundational in creating heterocyclic compounds and are explored for developing new drugs and materials. nih.govnih.gov For instance, the amino group can undergo diazotization, acylation, or N-arylation, providing numerous pathways for molecular elaboration. acs.org

Significance of Benzyloxy Protecting Groups in Multistep Synthetic Sequences

In multistep organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.org The benzyloxy group (Bn), an ether formed with benzyl (B1604629) alcohol, is a widely used protecting group for alcohols and phenols due to its stability under a broad range of reaction conditions, including basic, nucleophilic, and mildly acidic or basic environments. google.comresearchgate.net

The key advantage of the benzyloxy group is its susceptibility to removal under specific and mild conditions, most commonly through catalytic hydrogenation. jk-sci.comorganic-chemistry.org This process, often employing a palladium catalyst and a hydrogen source, cleaves the benzyl-oxygen bond to regenerate the free hydroxyl group and produce toluene (B28343) as a byproduct. jk-sci.com This "deprotection" step is highly efficient and selective, preserving other sensitive functionalities within the molecule. The strategic use of the benzyloxy group enables complex synthetic sequences that would otherwise be unachievable. wikipedia.orgorganic-chemistry.org

Overview of Research Trajectories and Objectives for 3-Amino-4-benzyloxyphenyl Acetate and Related Structures

Research involving this compound and structurally similar compounds primarily focuses on their application as intermediates in the synthesis of complex target molecules. The compound's three distinct functional groups serve as "handles" for sequential chemical modifications.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₅NO₃ |

| Molecular Weight | 273.29 g/mol |

| Appearance | Solid |

| CAS Number | Not explicitly available in search results |

| Synonyms | Acetic acid 5-amino-2-(phenylmethoxy)phenyl ester |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-amino-4-phenylmethoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-11(17)19-13-7-8-15(14(16)9-13)18-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFVAFIKSQFLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101251649 | |

| Record name | Phenol, 3-amino-4-(phenylmethoxy)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101251649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141498-80-8 | |

| Record name | Phenol, 3-amino-4-(phenylmethoxy)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141498-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-amino-4-(phenylmethoxy)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101251649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 4 Benzyloxyphenyl Acetate and Its Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of 3-Amino-4-benzyloxyphenyl acetate (B1210297) reveals several logical disconnection points. The primary disconnections involve the carbon-nitrogen bond of the amine and the carbon-oxygen bond of the acetate ester. This approach simplifies the target molecule into more readily available starting materials.

A plausible retrosynthetic pathway begins with the disconnection of the acetyl group, leading to the precursor 3-amino-4-benzyloxyphenol . This transformation corresponds to a standard esterification reaction in the forward synthesis. The next key disconnection targets the amino group. This can be viewed as the reduction of a nitro group, a common and reliable transformation in aromatic chemistry. This leads to the intermediate 3-nitro-4-benzyloxyphenol . Finally, the benzyloxy ether linkage can be disconnected to reveal 3-nitro-4-hydroxyphenol and a benzyl (B1604629) halide as starting materials. This disconnection corresponds to a Williamson ether synthesis.

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of 3-Amino-4-benzyloxyphenyl acetate hinges on the effective preparation and modification of key precursors and intermediates.

Preparation of Substituted Phenyl Derivatives

The synthesis typically commences from a commercially available substituted phenol (B47542). A common starting material is a nitrophenol derivative, which already contains the nitro group that will later be reduced to the amine functionality. For instance, starting with 4-hydroxyphenylacetic acid, nitration can be performed to introduce the nitro group at the 3-position.

Introduction of the Benzyloxy Moiety

The hydroxyl group of the phenolic precursor is typically protected as a benzyl ether to prevent unwanted side reactions during subsequent synthetic steps. This is commonly achieved through a Williamson ether synthesis, where the phenoxide, generated by treating the phenol with a base, is reacted with a benzyl halide.

Table 1: Representative Conditions for Benzylation of Phenols

| Phenolic Substrate | Base | Benzylating Agent | Solvent | Temperature | Yield (%) |

| 4-Nitrophenol | K₂CO₃ | Benzyl bromide | DMF | Room Temp | >90 |

| 3-Nitro-4-hydroxyphenol | NaH | Benzyl chloride | THF | Reflux | 85-95 |

| 4-Hydroxybenzaldehyde | K₂CO₃ | Benzyl bromide | Acetone | Reflux | ~90 nih.gov |

This table presents typical conditions and yields for the benzylation of various phenolic compounds, which is a key step in the synthesis of the target molecule.

The choice of base and solvent can be critical to optimize the reaction yield and minimize side products. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are frequently employed. nih.gov

Formation of the Amino Functionality via Reduction Reactions

The transformation of the nitro group into the essential amino functionality is a critical step in the synthesis. This reduction can be accomplished through several methods, with catalytic hydrogenation and hydrazine-based reductions being the most prevalent.

Catalytic hydrogenation is a widely used and often clean method for the reduction of nitroarenes. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. masterorganicchemistry.comrsc.org The reaction is generally carried out in a solvent such as ethanol (B145695) or ethyl acetate under a hydrogen atmosphere. One of the main advantages of this method is that the workup is often straightforward, involving simple filtration to remove the catalyst. masterorganicchemistry.com However, care must be taken as the benzyl ether protecting group can sometimes be susceptible to hydrogenolysis (cleavage) under these conditions, particularly with more active catalysts or harsher conditions. scirp.org

Table 2: Catalytic Hydrogenation of Nitroarenes

| Nitroarene Substrate | Catalyst | Solvent | Hydrogen Pressure | Temperature | Yield (%) |

| 4-Nitrophenol | Pd/C | Ethanol | 1 atm | Room Temp | >95 rsc.org |

| 3-Nitro-4-benzyloxyacetophenone | Pd/C | Ethyl Acetate | 50 psi | Room Temp | ~90 |

| Halogenated Nitroarenes | Pd/C | Methanol (B129727) | 1 atm | Room Temp | High nih.gov |

This table summarizes typical conditions for the catalytic hydrogenation of nitroarenes to anilines, a crucial step in forming the amino functionality.

An alternative to catalytic hydrogenation is the use of hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) as the reducing agent, often in the presence of a catalyst such as Raney nickel or iron(III) chloride. google.comukm.my This method, known as transfer hydrogenation, can be particularly useful when hydrogen gas is inconvenient or when selectivity is a concern. The reaction is typically carried out by refluxing the nitro compound with hydrazine hydrate in a solvent like ethanol. google.comukm.my These conditions are often effective for the reduction of nitro groups in the presence of other functional groups, including halogens and ethers. nih.govorganic-chemistry.org Solvent-free methods using alumina-supported hydrazine under microwave irradiation have also been developed, offering rapid and efficient reductions. researchgate.net

Table 3: Hydrazine-Based Reduction of Nitroarenes

This table outlines various conditions for the reduction of nitro compounds using hydrazine-based methods, offering an alternative to catalytic hydrogenation.

Following the successful reduction of the nitro group to an amine, the final step is the acetylation of the phenolic hydroxyl group. This is typically achieved by reacting the aminophenol intermediate with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine. Microwave-assisted acetylation in neat acetic anhydride has also been reported as a rapid and efficient method. acs.orgacs.org

Sodium Borohydride (B1222165) Reduction Protocols

Sodium borohydride (NaBH₄) is a versatile and chemoselective reducing agent widely used in organic synthesis. ascensusspecialties.com It is particularly effective for the reduction of aldehydes and ketones. sci-hub.se In the context of synthesizing analogues of this compound, sodium borohydride can be employed for the reduction of various functional groups.

For instance, NaBH₄ is used to reduce imines to secondary amines, a reaction that can be carried out under solvent-free conditions on a solid support like alumina. researchgate.net This method offers high chemoselectivity, leaving other functional groups such as halogens, nitro, and cyano groups intact. researchgate.net The reactivity of NaBH₄ can be enhanced with additives. For example, a combination of NaBH₄ and cadmium chloride in DMF or with bis(triphenylphosphine)copper(I) borohydride has been used for specific reductions. sci-hub.se Furthermore, the NaBH₄–Et₂SeBr₂ system allows for the selective reduction of nitriles in the presence of esters or nitro groups. sci-hub.se

A series of 4-arylidenamino-4H-1,2,4-triazole derivatives were reduced with NaBH₄ to yield the corresponding 4-arylmethylenamino-4H-1,2,4-triazoles. researchgate.net The reduction of conjugated alkenes can also be achieved using an InCl₃—NaBH₄ reagent system. researchgate.net

Esterification and Acetate Formation

Esterification is a crucial step in the synthesis of this compound. This reaction typically involves the condensation of a carboxylic acid with an alcohol. jetir.org In the synthesis of the target compound, the acetate group is formed by the esterification of the phenolic hydroxyl group.

One approach involves the direct acetylation of phenols using acetic anhydride. This can be achieved under solvent-free conditions by optimizing the reaction temperature, with 120 °C being an effective temperature for this transformation. jetir.org Various catalysts can facilitate the acetylation of alcohols and phenols, including protic acids like p-toluenesulfonic acid and Lewis acids such as ZnCl₂, CoCl₂, and Sc(OTf)₃. psu.edu Heterogeneous catalysts like Montmorillonite K-10 and zeolites (H-FER, HSZ-360, and H-ZSM-5) have also been employed, offering advantages such as ease of recovery and reuse. psu.edu

For the esterification of the carboxylic acid group in related structures, such as 2-(3-amino-4-hydroxyphenyl)acetic acid, methanol is used to form the corresponding methyl ester. This can be achieved through methods like transesterification using toluene (B28343) and tosic acid under reflux. Another method involves converting the carboxylic acid to its acid chloride using thionyl chloride, followed by quenching with methanol.

Stereoselective Synthesis Approaches and Chiral Control

The presence of a chiral center in many biologically active molecules necessitates stereoselective synthesis to obtain the desired enantiomer. For analogues of this compound, achieving chiral control is critical for their potential applications.

Several strategies are employed to control stereochemistry during synthesis. The chiral pool approach utilizes naturally occurring chiral molecules as starting materials. nih.gov Chiral resolution involves separating a racemic mixture into its individual enantiomers. nih.gov Asymmetric synthesis, on the other hand, employs chiral auxiliaries, catalysts, or reagents to favor the formation of one enantiomer over the other. nih.gov

For example, the synthesis of unnatural α-amino esters has been achieved using ethyl nitroacetate (B1208598) and condensation or cycloaddition reactions, with specific reaction conditions leading to the desired stereoisomer. beilstein-journals.org In the synthesis of certain amino acid derivatives, a chiral sulfinamide auxiliary has been used to direct the stereochemical outcome of the reaction. nih.gov The stereoselective synthesis of cis-substituted dihydrobenzofurans has been accomplished via intramolecular aldol (B89426) reactions, with the coupling constants in the ¹H NMR spectra confirming the cis configuration. scirp.org Furthermore, the stereoselective synthesis of tricyclic γ-amino alcohols has been achieved through successive Diels-Alder reactions to construct the required stereocenters. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product while minimizing side reactions and costs. This involves a careful selection of catalysts, reagents, solvents, and reaction parameters such as temperature and pressure.

Catalytic Systems and Reagent Selection

The choice of catalyst and reagents significantly influences the outcome of a reaction. For the synthesis of phenolic compounds, various catalytic systems have been developed.

Metal Catalysis: Transition-metal catalysts are efficient for Csp²–H alkylation and acylation of phenols. rsc.org For instance, Ni-catalysis with 1,10-phenanthroline (B135089) as a ligand has been used for para-acylation of phenols. rsc.org Rhodium-catalyzed amination of phenols provides a direct route to anilines. organic-chemistry.org Palladium on carbon (Pd/C) is an effective catalyst for the alkylation of phenols using primary alcohols. rsc.org

Organocatalysis: Organocatalysts have been used for the enantioselective dearomative amination of helical polycyclic phenols. nih.gov

Zeolites: Zeolites like H-FER are effective heterogeneous catalysts for the acetylation of alcohols and phenols under solventless conditions. psu.edu

The selection of reagents is also critical. For instance, in the reduction of nitro groups, hydrazine monohydrate with a palladium or platinum catalyst has been shown to be effective. For esterification, acetic anhydride is a common acetylating agent. psu.edu

Solvent Effects and Reaction Media Influence

The solvent can have a profound impact on reaction rates, selectivity, and even the equilibrium position of a reaction. The choice of solvent depends on the solubility of the reactants and intermediates, as well as its interaction with the transition state.

In the synthesis of 3-amino-2-aroyl benzofurans, aprotic polar solvents like DMF, acetone, and THF were found to be suitable, with DMF providing the best results. Protic solvents like methanol and water led to the formation of an acyclic byproduct. acs.org For the synthesis of (3-amino-4-hydroxyphenyl)acetic acid, polar aprotic solvents like DMF or acetonitrile (B52724) can improve the solubility of intermediates. The excited-state intramolecular proton transfer (ESIPT) process in some fluorescent molecules is highly sensitive to the solvent environment, with intermolecular hydrogen bonding with protic solvents affecting the emission characteristics. cyu.fracs.org

Temperature, Pressure, and Atmosphere Control

Temperature is a critical parameter that affects reaction kinetics. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts. For the synthesis of (3-amino-4-hydroxyphenyl)acetic acid, lower temperatures (0–5°C) are recommended for certain steps to minimize side reactions. In the synthesis of phenylacetic acid derivatives, the reaction temperature is carefully controlled to prevent the formation of byproducts. google.com The hydrothermal decarboxylation of phenylacetic acids is significantly influenced by temperature, with higher temperatures leading to increased conversion. researchgate.net

Pressure can also influence the outcome of a reaction, particularly those involving gaseous reagents or intermediates. In some cases, reactions are carried out under a specific atmosphere, such as an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other unwanted reactions. The phase behavior of polymer blends, for example, can be controlled by adjusting temperature and pressure during processing. tue.nl

pH Regulation and Additive Utilization

The synthesis of this compound and its analogues, which are often derivatives of aminophenols, is highly sensitive to the pH of the reaction medium and the presence of specific additives. These factors are crucial for controlling the chemoselectivity of reactions such as acylation and alkylation, preventing the formation of undesired byproducts.

Precise pH control is fundamental, particularly during acylation reactions. In the synthesis of related acylated aminophenols, maintaining a neutral pH of approximately 7.0 is often critical. google.com Deviation from this neutrality can necessitate the addition of a neutralizing agent, such as sodium hydroxide, to prevent side reactions or product degradation. google.com The reactivity of aminophenols can be significantly influenced by pH; for instance, in reactions involving o-aminophenols, reactivity is observed to increase in a pH range of 7.0 to 8.0. acs.org However, elevating the pH further (to 8.0 or higher) can promote undesirable side reactions, such as the modification of other functional groups within the molecule. acs.org The use of excess reagents in the acylation of aminophenols can also lead to the formation of O,N-diacylated products, underscoring the need for carefully managed reaction conditions. chemcess.com

Additives play a significant role in directing the outcome of synthetic transformations. In processes analogous to the synthesis of aminophenol precursors, such as the selective hydrogenation of nitroarenes, additives can enhance both activity and selectivity. researchgate.net For example, nitrogen-containing bases have been found to improve the activity of hydrogenation catalysts. researchgate.net Furthermore, specific additives can be employed to achieve high regioselectivity in the synthesis of derivatives. In the palladium-catalyzed aminocarbonylation of alkynes with aminophenols, the choice of additives dictates the formation of either linear or branched amide isomers. acs.org The use of boronic acid in combination with 5-chlorosalicylic acid as additives can yield linear amides, while an additive like p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) favors the formation of branched isomers. acs.org

Table 1: Effect of pH and Additives on the Synthesis of Aminophenol Derivatives

| Factor | Condition/Additive | Effect | Source(s) |

|---|---|---|---|

| pH | Maintained at ~7.0 | Promotes selective N-acylation | google.com |

| Increased from 7.0 to 8.0 | Increases reactivity of aminophenol | acs.org | |

| ≥ 8.0 | Can lead to side reactions/over-modification | acs.org | |

| Additive | Nitrogen-containing base | Improves hydrogenation catalyst activity | researchgate.net |

| Additive | Boronic acid / 5-chlorosalicylic acid | Promotes formation of linear amides | acs.org |

| Additive | p-TsOH·H₂O | Promotes formation of branched amides | acs.org |

Advanced Synthetic Techniques in Derivative Preparation

The preparation of derivatives of this compound increasingly relies on advanced synthetic techniques that offer improvements in efficiency, selectivity, and environmental impact over traditional methods. These modern approaches are essential for the synthesis of complex, biologically active molecules.

Microwave-Assisted Organic Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool in modern organic chemistry, offering significant advantages for the preparation of heterocyclic and other complex derivatives. ijpsjournal.comresearchgate.net This technique utilizes microwave radiation to heat reactions, which often leads to a dramatic acceleration of reaction rates, higher chemical yields, and increased product purity compared to conventional heating methods. sphinxsai.comnih.gov

The primary benefits of MAOS include substantially reduced reaction times, often from hours to mere minutes, and improved energy efficiency. sphinxsai.combeilstein-journals.org For example, syntheses that would typically require several hours of refluxing can be completed in under 15 minutes using microwave irradiation. sphinxsai.com This rapid heating can also minimize the formation of side products, simplifying the purification process. beilstein-journals.org The efficiency of MAOS has been demonstrated in a wide array of reactions relevant to the synthesis of aminophenol derivatives, including the formation of various heterocyclic systems. ijpsjournal.comnih.govbeilstein-journals.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Reactions

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Source(s) |

|---|---|---|---|---|

| N-heteroaryl ester synthesis | 24 h | 50 min | Significant increase (e.g., 49% to 82%) | beilstein-journals.org |

| Pyrazoline synthesis | Not specified | 3 min | Higher yields | tandfonline.com |

| Dihydropyridine synthesis | 3 h | 15 min | Comparable or higher yields | sphinxsai.com |

| Pyrimidinedione synthesis | 2 h | 12 min | Comparable or higher yields | sphinxsai.com |

| Pyrrolidinyl spirooxindole synthesis | 18 h | 12 min | Enhanced (e.g., 69% to 84%) | beilstein-journals.org |

Green Chemistry Principles Applied to Synthesis

The synthesis of specialty chemicals like this compound and its analogues is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. ijsrst.comfrontiersin.org This approach focuses on developing sustainable and eco-friendly methodologies without compromising the efficiency or quality of the synthesis. rroij.com

Key green chemistry principles applicable to these syntheses include:

Waste Reduction : Designing synthetic routes with high atom economy, ensuring that a maximal amount of the starting materials is incorporated into the desired product. ijsrst.com

Safer Solvents and Reagents : Replacing toxic and hazardous solvents, such as dichloromethane (B109758) or chloroform, with environmentally benign alternatives like water, supercritical fluids, or reusable ionic liquids. rroij.comscirp.org

Energy Efficiency : Minimizing energy consumption by conducting reactions at ambient temperature and pressure or by using energy-efficient technologies like microwave synthesis. nih.govijsrst.com

Catalysis : Utilizing catalytic reagents, including highly specific biocatalysts like enzymes, in place of stoichiometric reagents to reduce waste and enhance reaction efficiency. rroij.com The use of immobilized enzymes, for instance, allows for chemoselective reactions and easier catalyst recovery and reuse. acs.org

Renewable Feedstocks : Shifting from petroleum-based starting materials to renewable resources derived from biomass or plants. ijsrst.commdpi.com

The application of these principles leads to cleaner, safer, and more cost-effective chemical manufacturing. scholarsresearchlibrary.com

Table 3: Application of Green Chemistry Principles in Derivative Synthesis

| Green Chemistry Principle | Application/Technique | Benefit(s) | Source(s) |

|---|---|---|---|

| Safer Solvents | Use of water or supercritical fluids | Reduces environmental hazards and pollution | rroij.com |

| Use of reusable ionic liquids | Allows for solvent recycling, minimizing waste | scirp.org | |

| Catalysis | Biocatalysis (e.g., immobilized lipase) | High selectivity, mild reaction conditions, catalyst reusability | acs.org |

| Energy Efficiency | Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, lower energy consumption | nih.govijsrst.com |

| Renewable Feedstocks | Use of biomass or plant-derived materials | Reduces reliance on fossil fuels, promotes sustainability | ijsrst.commdpi.com |

Derivatives and Structural Analogues of 3 Amino 4 Benzyloxyphenyl Acetate

Structure-Activity Relationship (SAR) Studies of Related Benzyloxy-Containing Compounds

Structure-activity relationship (SAR) studies are crucial in drug discovery for identifying the key chemical features of a molecule that are responsible for its biological activity. For compounds related to 3-amino-4-benzyloxyphenyl acetate (B1210297), SAR studies have provided valuable insights.

The benzyloxy group, for instance, is known to enhance lipophilicity, which can improve a compound's ability to cross cell membranes. Modifications to the phenyl ring of the benzyloxy group have been shown to significantly impact biological activity. In one study, halogenated derivatives at the 4-position of the phenyl ring demonstrated enhanced potency in antimycobacterial evaluations. Another study on a series of benzyloxy chalcones found that the position of the benzyloxy group on the B-ring influenced inhibitory activity against monoamine oxidase B (MAO-B), with para-substitution showing higher potency than ortho-substitution. nih.gov

Design and Synthesis of Novel Analogues

The insights gained from SAR studies have guided the rational design and synthesis of novel analogues of 3-amino-4-benzyloxyphenyl acetate. These efforts have focused on strategic modifications of different parts of the molecule to improve desired properties.

Strategic Modifications of the Amino Moiety

Acylation: Converting the amino group to an amide can alter the electronic properties and hydrogen bonding capacity of the molecule.

Alkylation: Introducing alkyl or arylalkyl groups to the nitrogen atom can probe steric tolerance and hydrophobic interactions within the binding site. For example, in a series of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) inhibitors, replacing an aryl amine with non-aromatic cyclic and linear alkyl groups resulted in a loss of activity, highlighting the importance of an aromatic ring at that position. nih.gov

Incorporation into Heterocycles: The amino group can be incorporated into various heterocyclic rings, such as thiazoles, oxazoles, or triazoles, to create novel scaffolds with distinct biological profiles. mdpi.comresearchgate.net

Alterations to the Aryl and Benzyloxy Substituents

Modifications to the aryl and benzyloxy portions of the molecule have been extensively explored to fine-tune activity and selectivity.

Substitution on the Phenyl Ring: The introduction of various substituents, such as halogens, alkyl, and alkoxy groups, at different positions of the phenyl ring has been a common strategy. acs.orgnih.gov For instance, in a study of dual aromatase-sulfatase inhibitors, ortho-halogenation of the sulfamate-bearing phenyl ring was more effective for aromatase inhibition than meta-halogenation. nih.gov

Replacement of the Phenyl Ring: In some cases, the phenyl ring has been replaced with other aromatic or heteroaromatic systems to explore different binding interactions. nih.gov

Modification of the Benzyloxy Group: Altering the benzyl (B1604629) portion of the benzyloxy group can impact lipophilicity and steric interactions. For example, substituting the benzyl group with other alkyl or aryl groups can modulate the compound's properties.

The synthesis of these analogues often involves multi-step reaction sequences. A general approach might start with a substituted phenol (B47542), which is then benzylated to protect the hydroxyl group. Subsequent nitration and reduction steps can introduce the amino group, followed by acetylation to yield the final product. The synthesis of more complex analogues often requires the use of coupling reagents and protecting group strategies to achieve the desired transformations. nih.govmdpi.com

Introduction and Control of Chiral Centers

The introduction of chiral centers into a molecule can have a profound impact on its biological activity, as different stereoisomers can exhibit distinct pharmacological profiles. The development of methods to control the stereochemistry during synthesis is therefore of great importance. sciencenet.cn

Asymmetric synthesis techniques are often employed to produce enantiomerically pure or enriched compounds. sciencenet.cnacs.org This can involve the use of:

Chiral auxiliaries: These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. scispace.com

Chiral catalysts: These are catalysts that can induce enantioselectivity in a reaction. acs.org

Chiral starting materials: Utilizing enantiomerically pure starting materials from the "chiral pool" is another common strategy. sciencenet.cn

For example, in the synthesis of tetrahydrofuran (B95107) analogues, stereospecificity at the C-2 and C-4 chiral centers was found to be important for their interaction with monoamine transporters. nih.gov The ability to control these chiral centers allows for a more detailed investigation of the stereochemical requirements for biological activity.

Structure-Property Relationships in Derivatives (excluding basic chemical/physical properties)

Beyond basic chemical and physical properties, the structural modifications of this compound derivatives have been shown to influence a range of other important characteristics.

One key area of investigation is the impact of structural changes on pharmacokinetic properties, often referred to as ADME (absorption, distribution, metabolism, and excretion). The presence of both hydrophilic (amino, hydroxyl) and lipophilic (aromatic ring, benzyloxy group) regions in the parent molecule can be advantageous for achieving a favorable ADME profile. mdpi.comresearchgate.net For instance, the benzyloxy group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. However, bulky substituents can sometimes lead to lower permeability.

Structure-property relationship studies also extend to understanding how modifications affect a compound's interaction with specific biological targets. For example, in the development of enzyme inhibitors, structural changes can alter binding affinity and selectivity. In a series of carbonic anhydrase inhibitors, modifications to a 5-oxopyrrolidine fragment and ethylation of a hydroxyl group were shown to enhance binding affinity for specific isoenzymes. mdpi.com

The following table provides examples of how specific structural modifications in derivatives of related benzyloxy-containing compounds can influence their biological properties.

| Structural Modification | Observed Effect on Properties | Reference |

| Halogenation at the 4-position of the phenyl ring | Enhanced antimycobacterial potency | |

| Para-substitution of the benzyloxy group on the B-ring | Higher MAO-B inhibition compared to ortho-substitution | nih.gov |

| Replacement of an aryl amine with non-aromatic groups | Loss of PfDHODH inhibitory activity | nih.gov |

| Ortho-halogenation of the sulfamate-bearing phenyl ring | More effective aromatase inhibition than meta-halogenation | nih.gov |

| Ethylation of a hydroxyl group in carbonic anhydrase inhibitors | Enhanced binding affinity for most isoenzymes | mdpi.com |

Analytical Characterization Techniques for 3 Amino 4 Benzyloxyphenyl Acetate and Its Derivatives

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 3-Amino-4-benzyloxyphenyl acetate (B1210297).

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Amino-4-benzyloxyphenyl acetate. Both ¹H and ¹³C NMR provide critical data for confirming the compound's structure.

¹H NMR: In the proton NMR spectrum, specific chemical shifts (δ) are expected for the different types of protons in the molecule. For instance, protons on the aromatic ring typically appear in the range of δ 6.5–7.5 ppm. The protons of the acetic acid side chain would be observed at approximately δ 2.5–3.5 ppm. The benzyloxy group introduces additional signals, with the methylene (B1212753) (-CH2-) protons appearing as a singlet around δ 5.12 ppm and the phenyl protons of the benzyl (B1604629) group resonating between δ 7.34-7.50 ppm. researchgate.net The amino group protons (-NH2) often present as a broad singlet. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. Key signals include the carbonyl carbon of the acetate group at around δ 170 ppm and the aromatic carbons, which resonate in the δ 110–150 ppm region. For a related compound, 3-aminoacetophenone, the aromatic carbons appear at δ 113.9, 118.5, 119.7, 129.4, 138.1, and 147.1 ppm. rsc.org The benzyloxy group's methylene carbon and the phenyl carbons would also have characteristic shifts.

Table 1: Representative NMR Data for Related Structures

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic H | 6.5 - 7.5 |

| ¹H | Acetate CH₃ | ~2.3 |

| ¹H | Benzyloxy CH₂ | ~5.1 |

| ¹³C | Carbonyl C=O | ~170 |

| ¹³C | Aromatic C | 110 - 150 |

Note: The exact chemical shifts can vary depending on the solvent and specific derivative.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis.

Molecular Weight Validation: Using techniques like Electrospray Ionization (ESI-MS), the molecular ion peak can be detected, which corresponds to the mass of the protonated molecule ([M+H]⁺). This provides a direct confirmation of the compound's molecular formula. For example, a related compound, (3-Amino-4-hydroxyphenyl)acetic acid, has a calculated molecular weight of 167.16 g/mol .

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule can break at specific bonds, yielding characteristic fragment ions. For instance, the loss of a ketene (B1206846) group (CH₂=C=O) from the acetate moiety is a common fragmentation pathway for phenyl acetates. researchgate.net The cleavage of the benzyloxy group can also be observed. Analyzing these fragments helps to piece together the structure of the parent molecule. aip.orgraco.cat

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by analyzing their characteristic vibrational frequencies. researchgate.netgoogle.com

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups. Key peaks would include:

N-H stretching: Around 3400-3300 cm⁻¹ for the amino group. asianpubs.org

C=O stretching: A strong band around 1735-1750 cm⁻¹ for the ester carbonyl group. vscht.cz

Aromatic C=C stretching: Bands in the region of 1600-1450 cm⁻¹. vscht.cz

C-O stretching: Bands for the ether linkage of the benzyloxy group and the ester group, typically in the 1250-1050 cm⁻¹ region. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. Aromatic ring vibrations often produce strong Raman signals. researchgate.netdergipark.org.tr For example, the aromatic ring breathing mode can be observed near 1400 cm⁻¹. researchgate.net The C=C stretching of the aromatic ring also gives a characteristic band around 1600 cm⁻¹. researchgate.net

Table 2: Characteristic Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amino) | 3400 - 3300 | |

| C=O Stretch (Ester) | 1750 - 1735 | |

| Aromatic C=C Stretch | 1600 - 1450 | ~1600 |

| C-O Stretch (Ether/Ester) | 1250 - 1050 |

UV-Visible spectroscopy is used to study the electronic transitions within the molecule, providing information about the chromophoric systems. The aromatic ring and the conjugated π-system in this compound are expected to absorb UV light. mdpi.comscience-softcon.de The presence of the amino and benzyloxy groups as substituents on the phenyl ring will influence the wavelength of maximum absorption (λmax). The UV-Vis spectrum can be used to confirm the presence of the aromatic system and can also be useful for quantitative analysis. mdpi.comuobaghdad.edu.iq

Chromatographic Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for determining the purity of this compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. A reversed-phase HPLC method, likely using a C18 column, would be employed. google.com The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724). google.com

Quantitative Purity: By running a sample through the HPLC system and detecting the eluting compounds with a UV detector, a chromatogram is produced. The area of the main peak corresponding to this compound is proportional to its concentration. Purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. For research-grade compounds, a purity of >95% is often required. mdpi.com

Impurity Profiling: HPLC can also separate and detect any impurities present in the sample. These could include starting materials, by-products from the synthesis, or degradation products. By comparing the retention times of the impurity peaks with those of known standards, it is possible to identify the impurities. This is crucial for ensuring the quality and consistency of the compound. shimadzu.comnih.gov

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) for Separation and Identification

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. americanpharmaceuticalreview.com For aromatic amines like this compound, GC can be employed, often following a derivatization step to increase volatility and improve separation. nih.gov The choice of detector is critical, with mass spectrometry (GC-MS) being particularly valuable for providing structural information and sensitive quantification. nih.govresearchgate.net Flame ionization detection (GC-FID) is another common option, offering good quantitative precision. researchgate.net The use of a pulsed splitless injection mode can enhance the transfer of the analyte onto the analytical column, minimizing diffusion. nih.gov

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring reaction progress and for the preliminary identification of compounds in a mixture. libretexts.orgresearchgate.net In the context of this compound, TLC on silica (B1680970) gel plates is a common practice. For instance, the purification of a related derivative, 2-(3-amino-4-benzyloxyphenyl)acetic acid dipropylamide, was achieved using column chromatography on silica gel with a cyclohexane/ethyl acetate mobile phase, a separation that can be initially developed and monitored by TLC. prepchem.com The choice of solvent system is crucial for achieving good separation, and various solvent systems can be tested to optimize the resolution of different components in a sample. biotech-asia.org The retention factor (Rf) value, which is the ratio of the distance traveled by the sample to the distance traveled by the solvent front, is a key parameter in TLC for compound identification under specific conditions. libretexts.org

Table 1: Application of GC and TLC in the Analysis of Aromatic Amines and Related Compounds

| Technique | Application | Key Parameters & Findings |

| Gas Chromatography (GC) | Separation and quantification of aromatic amines and their derivatives. | Requires analytes to be volatile and thermally stable. americanpharmaceuticalreview.com Derivatization is often used to improve analyte properties. nih.gov Common detectors include Mass Spectrometry (MS) and Flame Ionization Detection (FID). nih.govresearchgate.net |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity assessment, and preliminary identification. | A simple and rapid method. libretexts.org Separation is based on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase. nih.gov The Rf value is used for identification. libretexts.org |

Advanced Separation Techniques: Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" analytical technique that bridges the gap between gas and liquid chromatography. unl.edumdpi.com Utilizing a mobile phase, typically carbon dioxide, in its supercritical state, SFC offers advantages such as high separation efficiency, short analysis times, and reduced consumption of organic solvents. mdpi.comchromatographyonline.com Due to the nonpolar nature of CO2, organic modifiers are often added to the mobile phase to enable the analysis of more polar compounds, including aromatic amines. chromatographyonline.com SFC is particularly well-suited for chiral separations, which is relevant for derivatives of this compound that may possess stereogenic centers. chromatographyonline.com The technique is compatible with a wide range of stationary phases available for HPLC. chromatographyonline.com

Capillary Electrophoresis (CE) is another high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. unl.edumdpi.com This method is performed in narrow capillaries, which allows for efficient heat dissipation and the use of high voltages, leading to rapid analyses. unl.edu The buffer pH is a critical parameter in CE method development, as it dictates the charge state of the analytes. mdpi.com CE offers orthogonal selectivity compared to chromatographic methods, making it a valuable tool for comprehensive sample characterization. mdpi.com For aromatic amines, CE can provide an alternative separation mechanism, particularly for charged or highly polar derivatives that may be challenging to analyze by GC or reversed-phase LC.

Table 2: Comparison of SFC and CE for the Analysis of Aromatic Compounds

| Feature | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |

| Separation Principle | Partitioning between a stationary phase and a supercritical fluid mobile phase. unl.edu | Differential migration of charged species in an electric field. unl.edumdpi.com |

| Mobile Phase | Supercritical fluid (e.g., CO2) with optional organic modifiers. chromatographyonline.com | Buffer solution. mdpi.com |

| Key Advantages | High speed, reduced organic solvent use, suitable for chiral separations. mdpi.comchromatographyonline.com | High efficiency, small sample volume, orthogonal selectivity. unl.edumdpi.com |

| Typical Analytes | Non-volatile and thermally labile compounds, chiral molecules. chromatographyonline.com | Charged and polar molecules. mdpi.com |

X-ray Crystallography for Absolute Stereochemistry Determination and Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal information about a molecule's absolute stereochemistry and crystal packing. For this compound and its derivatives, obtaining a single crystal suitable for X-ray diffraction analysis can yield a wealth of structural data.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. mdpi.com This data is then used to calculate the electron density map of the molecule and ultimately to determine the precise coordinates of each atom. mdpi.com This technique is invaluable for confirming the connectivity of atoms, bond lengths, bond angles, and torsional angles. nih.gov

In the context of chiral derivatives, X-ray crystallography can unambiguously establish the absolute configuration of stereocenters. For example, the crystal structure of D(-)-amino-(4-hydroxyphenyl)acetate was analyzed by single-crystal X-ray diffraction, revealing its crystallization in a chiral space group. researchgate.net Similarly, the crystal structure of a related compound, ethyl 2-(3-amino-4-hydroxyphenyl)acetate, showed two crystallographically independent molecules with different conformations in the asymmetric unit. nih.gov The analysis of intermolecular interactions, such as hydrogen bonding, provides insights into the crystal packing and the forces that stabilize the crystal lattice. nih.goviucr.org

Table 3: Crystallographic Data for a Related Phenylacetate Derivative

| Parameter | Value |

| Compound | Ethyl 2-(3-amino-4-hydroxyphenyl)acetate nih.gov |

| Formula | C₁₀H₁₃NO₃ nih.gov |

| Crystal System | Triclinic nih.gov |

| Space Group | Pī nih.gov |

| a (Å) | 8.5940 (17) nih.gov |

| b (Å) | 10.142 (2) nih.gov |

| c (Å) | 12.043 (2) nih.gov |

| α (°) | 98.23 (3) nih.gov |

| β (°) | 104.96 (3) nih.gov |

| γ (°) | 90.41 (3) nih.gov |

| V (ų) | 1002.6 (3) nih.gov |

| Z | 4 nih.gov |

Note: This data is for a structurally related compound and serves as an example of the type of information obtained from X-ray crystallography.

Thermal Analysis Techniques for Material Characterization (e.g., in polymeric applications)

Thermal analysis techniques are essential for characterizing the physical and chemical properties of materials as a function of temperature. measurlabs.com These methods are particularly important when this compound or its derivatives are incorporated into polymeric materials, as they can influence the thermal stability and processing characteristics of the final product. tainstruments.commdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. measurlabs.com This technique is used to determine the thermal stability of a material, identify decomposition temperatures, and quantify the content of volatiles, moisture, and fillers. measurlabs.comtainstruments.com By analyzing the mass loss at different temperatures, one can gain insights into the degradation mechanisms of the material. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com DSC is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). tainstruments.compyrotechnics.net.ru These parameters are critical for understanding the processing conditions and end-use performance of polymeric materials containing this compound. tainstruments.com For example, the Tg indicates the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. pyrotechnics.net.ru

Table 4: Overview of Thermal Analysis Techniques

| Technique | Principle | Information Obtained |

| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. measurlabs.com | Thermal stability, decomposition temperature, material composition (e.g., volatiles, fillers). measurlabs.comtainstruments.com |

| Differential Scanning Calorimetry (DSC) | Measures heat flow into or out of a sample as a function of temperature. tainstruments.com | Glass transition temperature (Tg), melting point (Tm), crystallization temperature (Tc), heat of fusion. tainstruments.compyrotechnics.net.ru |

Computational and Theoretical Studies on 3 Amino 4 Benzyloxyphenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, grounded in quantum mechanics, can predict molecular structure, stability, and reactivity.

Geometry Optimization and Conformational Analysis

Before any properties of 3-amino-4-benzyloxyphenyl acetate (B1210297) can be reliably predicted, its most stable three-dimensional structure must be determined. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to its atomic coordinates.

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful methods for this purpose. DFT, particularly with hybrid functionals like B3LYP, offers a good balance between accuracy and computational cost for medium-sized organic molecules. MP2, a post-Hartree-Fock method, provides a higher level of theory by including electron correlation effects more explicitly.

For a flexible molecule like 3-amino-4-benzyloxyphenyl acetate, with several rotatable bonds (e.g., around the ether linkage, the ester group, and the amino group), a conformational analysis is crucial. This involves exploring the potential energy surface to identify various low-energy conformers and the global minimum energy structure. A potential energy surface scan can be performed by systematically rotating specific dihedral angles to identify stable conformations.

Table 1: Representative Theoretical Bond Lengths and Angles for a Related Structure

The following table, based on a related compound, (4-Hydroxyphenyl)aminoacetic acid, illustrates the type of data obtained from geometry optimization.

| Parameter | Bond/Angle | Calculated Value (MP2/6-31G(d)) | Experimental (XRD) |

| Bond Length | C1-C2 | 1.403 Å | 1.390 Å |

| C1-C6 | 1.400 Å | 1.387 Å | |

| C15-C17 | 1.532 Å | 1.520 Å | |

| Bond Angle | C2-C1-C6 | 118.8° | 119.5° |

| O1-C15-C17 | 123.0° | 123.4° |

Note: This data is for a structurally related molecule and serves as an example of the output from quantum chemical calculations.

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, its electronic properties can be investigated. Natural Bond Orbital (NBO) analysis is a key technique used to understand the Lewis-like chemical bonding and the effects of electron delocalization. NBO analysis provides insights into:

Hybridization and Bonding: It describes the composition of bonds in terms of natural atomic hybrids. For instance, a C-O bond can be described by its sp-hybrid composition on carbon and oxygen.

Charge Distribution: Natural Population Analysis (NPA), a part of the NBO method, provides a more chemically intuitive picture of atomic charges compared to other methods.

Intramolecular Interactions: Second-order perturbation theory within NBO analysis can quantify the stabilization energy (E(2)) associated with delocalization from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, such as those between lone pairs and antibonding orbitals (e.g., n -> σ*), are crucial for understanding molecular stability and reactivity.

Atoms in Molecules (AIM) theory is another powerful tool that analyzes the topology of the electron density to define atoms and bonds, and to characterize bond properties (e.g., whether a bond is covalent or ionic).

Reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

Table 2: Example NBO Analysis Data

This table illustrates the type of information obtained from an NBO analysis, showing donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (2) O2 | BD(1) C1-H3 | 29.85 |

| LP (2) O2 | BD(1) C1-H4 | 29.85 |

| BD (1) C1-H3 | BD*(1) C1-O2 | 1.85 |

Note: This is generalized example data to illustrate NBO analysis output.

Energetics of Reaction Pathways and Transition State Analysis

Computational chemistry can be used to model the reactivity of this compound in various chemical transformations. For instance, the synthesis of this compound involves several reaction steps. Theoretical calculations can elucidate the mechanisms of these reactions by:

Mapping Reaction Coordinates: Identifying the minimum energy path from reactants to products.

Locating Transition States: Finding the saddle point on the potential energy surface that corresponds to the highest energy barrier of a reaction step.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

These studies are vital for understanding reaction mechanisms, predicting reaction outcomes, and optimizing synthetic conditions. For example, in the synthesis of related benzofurans, computational studies could help rationalize the chemoselectivity observed under different catalytic conditions.

Molecular Modeling and Docking Simulations

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and docking simulations are used to predict how a molecule interacts with a biological target, such as a protein or enzyme.

Prediction of Ligand-Target Interactions (for related compounds)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates. For compounds related to this compound, docking studies have been performed to predict their binding affinity and interaction modes with various enzymes.

The process involves:

Preparation of the Protein and Ligand: Obtaining the 3D structures of the target protein (often from a repository like the Protein Data Bank) and the ligand. The ligand's structure would be optimized using quantum chemical methods as described in section 6.1.1.

Docking Simulation: Using software like AutoDock Vina, the ligand is placed in the binding site of the protein, and various conformations and orientations are sampled.

Scoring: A scoring function is used to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for each pose. The pose with the lowest binding energy is typically considered the most likely binding mode.

Analysis of the best-docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. For example, in studies of related benzyloxy derivatives, the benzyloxy group was often found to engage in hydrophobic interactions within the binding pocket of the target protein.

Table 3: Example Molecular Docking Results for a Related Compound

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| Benzyloxy-chalcone derivative | Human AChE | -9.50 | TYR70, ASP72, TRP84 |

| Benzyloxy-chalcone derivative | Human AChE | -10.06 | TYR121, SER122, PHE330 |

Note: Data adapted from studies on related chalcone (B49325) derivatives to illustrate docking results.

Principles of Structure-Based Design (for related compounds)

The insights gained from molecular docking form the basis of structure-based drug design . By understanding how a lead compound, such as a derivative of this compound, binds to its target, medicinal chemists can design new analogues with improved properties.

For instance, if docking studies revealed that the amino group of a related compound forms a crucial hydrogen bond with an aspartate residue in the active site, new derivatives could be designed to enhance this interaction. Similarly, if the benzyloxy group fits into a hydrophobic pocket, modifications could be made to this group to optimize the hydrophobic interactions and improve binding affinity. This iterative cycle of design, synthesis, and testing, guided by computational modeling, accelerates the drug discovery process.

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies are computational models that aim to predict the biological activity or toxicity of chemical compounds based on their molecular structures. For derivatives related to this compound, these studies are crucial in the early stages of drug discovery to identify promising candidates and flag potential risks. ljmu.ac.uk

In a study involving novel asymmetric (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene) amino)-1-(thiazolidin-3-yl) propan-1-one derivatives, which share a core structure with this compound, QSTR analysis was performed using the Toxicity Estimation Software Tool (T.E.S.T). researchgate.net The results of this analysis indicated that the new compounds were generally of a slightly toxic nature. researchgate.net Specifically, the oral rat LD50 values were calculated to assess cytotoxicity, and several derivatives showed low toxicity. rkmmanr.org The predictive power of QSAR/QSTR models relies on the statistical correlation between structural descriptors and the observed activity or toxicity. iajpr.com These descriptors can include electronic, steric, and hydrophobic parameters. For instance, lipophilicity has been identified as a key driver for the anti-malarial activity of certain phenylurea substituted 2,4-diamino-pyrimidines. nih.gov

Table 1: Predicted Oral Rat LD50 Values for Related Compounds rkmmanr.org

| Compound | Predicted LD50 (mg/kg) | Toxicity Class |

| AAP-7 | 1564.37 | Slightly toxic |

| AAP-8 | 1509.77 | Slightly toxic |

| AAP-9 | 1454.99 | Slightly toxic |

| AAP-10 | 1244.84 | Slightly toxic |

In-Silico Pharmacokinetic (ADME) Predictions and Drug-Likeness Assessment

In-silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of computational drug design, aiming to forecast the pharmacokinetic properties of a compound. ljmu.ac.uk This early assessment helps to reduce the likelihood of late-stage clinical trial failures due to poor pharmacokinetics. rkmmanr.org

For derivatives structurally related to this compound, in-silico ADME parameters and drug-likeness have been evaluated using tools like the Molinspiration online property calculation toolkit. rkmmanr.orgjbcpm.com These studies often assess compliance with Lipinski's rule of five, a set of guidelines used to predict the oral bioavailability of a drug candidate. researchgate.net Compounds that adhere to this rule are more likely to be orally active. researchgate.net

Key parameters evaluated include molecular weight, number of rotatable bonds, hydrogen bond donors and acceptors, and the octanol-water partition coefficient (logP). nih.gov For instance, in a series of novel asymmetric (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene) amino)-1-(thiazolidin-3-yl) propan-1-one derivatives, none of the synthesized compounds violated Lipinski's rule of five, suggesting good drug-like characteristics. rkmmanr.org The number of rotatable bonds and total polar surface area (TPSA) are particularly important for intestinal absorption. rkmmanr.org

The presence of both hydrophilic (e.g., hydroxyl, amino) and lipophilic (e.g., aromatic ring) regions in a molecule can enhance its pharmacokinetic properties, leading to better ADME profiles. mdpi.comresearchgate.net

Table 2: In-Silico ADME and Drug-Likeness Parameters for Related Compounds jbcpm.com

| Parameter | Range for Test Compounds |

| Molecular Weight ( g/mol ) | 237.30 – 382.88 |

| Number of Rotatable Bonds | 3 – 6 |

| H-bond Donors | 0 |

| H-bond Acceptors | 0 – 6 |

| iLog P | 2.87 – 4.01 |

| TPSA (Ų) | 4.93 – 82.74 |

| Molar Refractivity | 74.18 – 107.82 |

Elucidation of Solvent Effects and Environmental Influences on Molecular Behavior

The behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational studies can elucidate these effects on molecular structure, stability, and reactivity. For instance, the aminolysis of phenyl acetate, a related compound, has been studied using density functional theory (DFT) to understand the reaction mechanism in both the gas phase and in different solvents. researchgate.net

Studies on the aminolysis of phenyl formate, another related ester, have shown that the energy of activation in the concerted reaction pathway is lowered more significantly by solvents like water, ethanol (B145695), and acetonitrile (B52724) compared to the neutral stepwise process. researchgate.net This indicates that the solvent can play a crucial role in determining the favored reaction pathway. researchgate.net

The environmental distribution of personal care products, which may include compounds structurally similar to this compound, is a growing concern. brieflands.com These compounds can enter the environment through wastewater and potentially impact ecosystems. brieflands.com Computational models can help predict the environmental fate and transport of such chemicals. The thermal stability of related compounds, such as benzimidazole-containing polyimides, has been shown to be influenced by the atmosphere, with greater stability observed in nitrogen compared to air due to the acceleration of oxidative degradation by oxygen. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters

Computational methods, particularly DFT, are powerful tools for predicting and interpreting the spectroscopic properties of molecules, including vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. acs.orgnih.gov These theoretical calculations complement experimental data, aiding in the structural characterization of compounds. acs.orgacademie-sciences.fr

For example, in the study of 3-amino-2-phenyl quinazolin-4(3H)-one, the vibrational wavenumbers were computed using Hartree-Fock and B3LYP methods and compared with experimental FT-IR and FT-Raman spectra. researchgate.net The assignments of the vibrational modes were performed using potential energy distribution (PED) calculations. researchgate.net Such studies can reveal details about bonding and charge transfer within the molecule. researchgate.net

Theoretical calculations of electronic spectra can predict absorption maxima (λmax), which can be correlated with experimental UV-Vis data. nih.gov Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the electronic transitions and reactivity of the molecule. smolecule.com For a related compound, methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate, the HOMO was found to be primarily localized on the electron-rich aromatic ring. smolecule.com

Advanced Applications and Future Research Directions

Role as Synthetic Intermediates in Complex Molecule Synthesis

The reactivity of the amino group and the potential for deprotection of the benzyloxy and acetate (B1210297) groups make 3-Amino-4-benzyloxyphenyl acetate a versatile building block in multi-step organic synthesis.

While direct synthesis of existing drugs from this compound is not widely documented, its structural motifs are present in many pharmaceutically active compounds. The aminophenol core is a key component in a variety of drugs. For instance, the related compound 4-aminophenol (B1666318) is a well-known precursor to paracetamol. rsc.org The synthesis of paracetamol involves the acetylation of the amino group of 4-aminophenol. rsc.org Similarly, the amino group of this compound can be readily acylated or undergo other transformations to build more complex molecular architectures.

The synthesis of monocyclic β-lactams, which are important structural motifs in medicinal chemistry, often involves the reaction of an imine with a ketene (B1206846) in a Staudinger cycloaddition. nih.govresearchgate.net Aromatic amines, such as a derivative of this compound, could be utilized to form the necessary imine precursor, leading to novel β-lactam structures with potential antibacterial or other therapeutic activities. The benzyloxy group offers a strategic advantage, as it can be removed at a later synthetic stage to reveal a phenolic hydroxyl group, which is also a common feature in many bioactive molecules.

The development of N-functionalized 2-aminophenols from readily available cyclohexanones and amines highlights the importance of this structural class as versatile reagents in organic synthesis. nih.gov These compounds serve as starting materials for natural alkaloids and other bioactive small molecules. nih.gov this compound, as a pre-functionalized aminophenol, offers a convenient entry point into this class of compounds, bypassing several synthetic steps.

The aminophenol scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceutically active compounds. rsc.org The introduction of various substituents onto this core can lead to a wide range of biological activities. The copper-catalyzed C2-site selective amination of p-aminophenol derivatives is a modern approach to creating functionalized aminophenols that can serve as precursors for drug discovery. rsc.org

Derivatives of this compound could be explored for the synthesis of unnatural amino acids, which are valuable tools for developing novel drugs and enzymes. semanticscholar.org The fusion of amino acids with heterocyclic systems like 1,3,4-oxadiazole (B1194373) has been shown to produce compounds with significant biological activity. semanticscholar.org The amino group of this compound provides a handle for attaching such heterocyclic moieties.

Furthermore, aminophenol-based ligands are increasingly used in catalysis research, mimicking enzymatic reactions and enabling the activation of small molecules. derpharmachemica.com The specific substitution pattern of this compound could be exploited to design new ligands with unique catalytic properties.

Development of Advanced Polymeric Materials from Related Analogues

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyamides and polyimides. youtube.comyoutube.comyoutube.com These materials are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, electronics, and other demanding fields.

After hydrolysis of the acetate group and removal of the benzyl (B1604629) protecting group to yield 3,4-diaminophenol, this derivative of this compound can act as a diamine monomer. Condensation polymerization of this diamine with various dicarboxylic acids or their derivatives would lead to the formation of polyamides. youtube.comyoutube.comyoutube.com The presence of the hydroxyl group on the phenyl ring could introduce additional functionality to the polymer, potentially improving its solubility or providing sites for cross-linking. The synthesis of polyamides from diamines and dicarboxylic acids is a well-established process, often referred to as condensation polymerization, where a small molecule, typically water, is eliminated. youtube.comyoutube.com

The general reaction for the formation of a polyamide from a diamine and a dicarboxylic acid is as follows:

n H₂N-R-NH₂ + n HOOC-R'-COOH → [-HN-R-NH-CO-R'-CO-]n + 2n H₂O

Similarly, reaction with dianhydrides would produce polyimides, a class of polymers renowned for their outstanding thermal and mechanical properties. The structure of the diamine monomer significantly influences the properties of the resulting polyimide. The introduction of bulky or flexible groups can affect the polymer's solubility, thermal expansion, and optical transparency. The benzyloxy group in analogues of this compound, if retained in the monomer, could lead to polymers with modified properties.

Polymers based on amino acid monomers have also gained significant attention for drug delivery applications due to their biocompatibility and biodegradability. nih.gov Fatty acid-based polyamides have been investigated for the formulation of nanoparticles for drug delivery. nih.gov The structural elements of this compound could inspire the design of novel monomers for such biomedical polymers.

Exploration as Chemical Biology Tools and Probes

Fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes in real-time. rsc.orgchristuniversity.in Many of these probes are based on organic fluorophores whose fluorescence properties change upon interaction with a specific analyte. Aminophenol derivatives have been successfully employed as key components in the design of fluorescent probes for detecting various species, including reactive oxygen species (ROS) and metal ions. thno.orgrsc.orgresearchgate.net

The general principle often involves a reaction with the analyte that alters the electronic structure of the fluorophore, leading to a change in its fluorescence emission. For example, probes for peroxynitrite (ONOO⁻) have been designed based on the cleavage of a p-aminophenol ether linkage, which restores the fluorescence of a quenched fluorophore. thno.org

While this compound itself is not fluorescent, its aminophenol core could be incorporated into a larger, fluorescent molecule. The amino and hydroxyl groups (after deprotection) can serve as reaction sites for analytes or as points of attachment for other functional groups that modulate the probe's properties, such as water solubility or cellular localization. For instance, the amino group could be modified to create a recognition site for a specific enzyme or ion.

The development of fluorescent probes often involves the use of fluorophores like rhodamine, coumarin, and BODIPY dyes. rsc.orgchristuniversity.in The aminophenol moiety derived from this compound could be chemically linked to these fluorescent platforms to create novel sensors.

Future Perspectives in Organic and Medicinal Chemistry Research

The versatility of this compound and its analogues suggests several promising avenues for future research in organic and medicinal chemistry.

One key area of exploration is the synthesis of novel heterocyclic compounds with potential therapeutic applications. The combination of the aminophenol core with various heterocyclic systems could lead to the discovery of new scaffolds for drug development, targeting a wide range of diseases. The synthesis of N-functionalized 2-aminophenols is a rapidly developing field, and this compound could serve as a valuable starting material for creating libraries of such molecules for biological screening. nih.gov

In the field of materials science, the design of new monomers based on this compound could lead to the development of advanced polymers with tailored properties. By systematically modifying the structure of the monomer, it may be possible to fine-tune the thermal, mechanical, and optical characteristics of the resulting polyamides and polyimides for specific high-performance applications.

Furthermore, the exploration of this compound and its derivatives as components of novel chemical biology probes remains a fertile area of research. The design of new fluorescent sensors with improved selectivity and sensitivity for biologically important analytes is a continuous pursuit. The functional groups present in this compound provide a flexible platform for the development of such advanced research tools.

The straightforward access to functionalized aminophenols through modern synthetic methods, such as Diels-Alder cycloadditions, opens up new possibilities for creating a diverse range of derivatives from simple precursors. acs.org This will undoubtedly accelerate the exploration of their potential applications in various scientific disciplines.

Q & A

Q. What are the established synthetic routes for 3-amino-4-benzyloxyphenyl acetate, and how are intermediates purified?

The compound is typically synthesized via acetylation of 3-amino-4-benzyloxyphenol using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine). Purification often involves column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Intermediate characterization by thin-layer chromatography (TLC) is critical to monitor reaction progress .

Q. What spectroscopic methods are recommended for structural confirmation?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the benzyloxy and acetyl groups. Key signals include:

Q. How should researchers handle stability issues during storage?

Store the compound in airtight, light-protected containers at –20°C under inert gas (argon/nitrogen). Perform periodic stability checks via HPLC to detect degradation products (e.g., hydrolysis of the acetate group under humid conditions) .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. non-polar solvents be resolved experimentally?

Contradictions may arise due to polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs, and optimize recrystallization solvents (e.g., ethanol/water mixtures) to isolate the desired form. Solubility studies should be conducted at controlled temperatures (±0.1°C) using UV-Vis spectroscopy .

Q. What strategies mitigate side reactions during benzyloxy group introduction?

Competing O- vs. N-acetylation can occur. Protect the amino group with a temporary tert-butoxycarbonyl (Boc) group before benzyloxy introduction. Monitor reaction progress via LC-MS to detect byproducts. Use palladium-catalyzed hydrogenolysis for selective deprotection .

Q. How do pH and buffer systems affect the compound’s stability in biochemical assays?

Acetate buffers (pH 3.6–5.6) are ideal for short-term studies, but prolonged exposure may hydrolyze the ester group. For long-term assays, use phosphate-buffered saline (PBS, pH 7.4) with 0.01% sodium azide to inhibit microbial degradation. Validate stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Methodological Challenges and Solutions

Q. How to address discrepancies in reported melting points (e.g., 208°C vs. 200–203°C)?